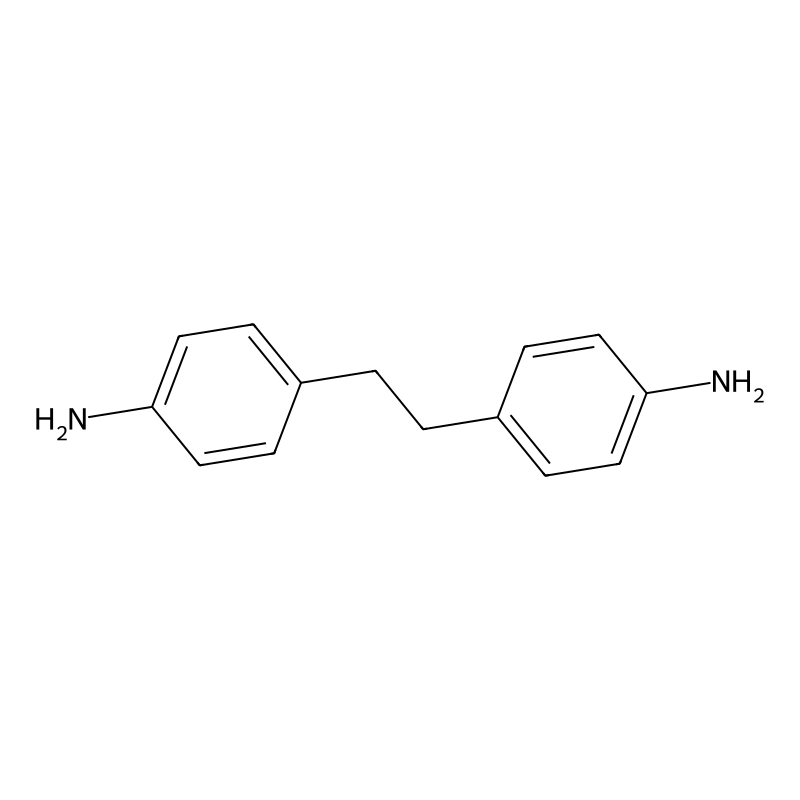

4,4'-Ethylenedianiline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Precursor for Polymer Synthesis:

,4'-EDA serves as a crucial building block for producing diverse polymers, including:

- Polyimides: These high-performance polymers possess exceptional thermal stability, mechanical strength, and chemical resistance, making them valuable in various applications like aerospace components, electrical insulation, and printed circuit boards .

- Polyurethanes: These versatile polymers find use in various applications such as coatings, adhesives, elastomers, and foams, due to their unique properties like flexibility, toughness, and resistance to water and chemicals .

- Aromatic polyamides (aramids): These high-strength, heat-resistant fibers are commonly used in bulletproof vests, fire-resistant clothing, and aerospace applications .

Analytical Chemistry:

,4'-EDA serves as a beneficial reagent in analytical chemistry for various purposes:

- Detection and quantification of metal ions: It can form colored complexes with specific metal ions, enabling their detection and measurement through techniques like spectrophotometry .

- Determination of organic functional groups: Its reactive nature allows it to participate in specific chemical reactions with various functional groups present in organic molecules, aiding in their identification and characterization .

Catalyst in Organic Synthesis:

4,4'-EDA exhibits catalytic activity in various organic reactions, promoting the formation of desired products. Its Lewis base nature allows it to interact with electron-deficient molecules, facilitating specific transformations .

Material Development:

,4'-EDA finds application in the development of advanced materials due to its unique properties:

- Organic light-emitting diodes (OLEDs): It serves as a precursor for the synthesis of organic materials used in OLEDs, which are efficient light-emitting devices used in displays and lighting applications .

- Sensors: Its ability to interact with specific molecules makes it a potential candidate for developing sensitive and selective sensors for various applications .

4,4'-Ethylenedianiline is an organic compound with the molecular formula and a molecular weight of 212.29 g/mol. It is characterized as a colorless solid, although commercial samples may appear yellow or brown due to impurities. The compound is slightly soluble in cold water but highly soluble in organic solvents such as alcohol, benzene, and ether. Its melting point ranges from 91.5 to 92 °C, and it has a flash point of 220 °C, indicating its stability under standard conditions .

Currently, there is no scientific research readily available on a specific mechanism of action for EDA.

4,4'-Ethylenedianiline primarily participates in condensation reactions, particularly with formaldehyde, to form various polymeric materials. It serves as a precursor in the synthesis of polyurethanes and can also be involved in the preparation of molecularly imprinted sol-gel materials for detecting pesticides like dichlorodiphenyltrichloroethane (DDT) . The compound's reactivity allows it to engage in multiple chemical transformations, including polymerization and cross-linking reactions.

While specific pharmacological data on 4,4'-Ethylenedianiline is limited, it is known to cause skin and eye irritation upon contact. The compound's interaction with biological systems primarily arises from its role in synthesizing polyurethanes, which can affect various biochemical pathways depending on the end products formed . Its potential effects on bioavailability and metabolic pathways remain largely unexplored.

The synthesis of 4,4'-Ethylenedianiline typically involves a condensation reaction between aniline and formaldehyde. This reaction can be catalyzed by sulfuric acid or SO3H-functionalized ionic liquids, enhancing the yield and efficiency of the process . The general reaction can be summarized as follows:

This method allows for the production of high-purity 4,4'-Ethylenedianiline suitable for industrial applications.

4,4'-Ethylenedianiline has several significant applications:

- Precursor for Polyurethanes: It is widely used in producing polyurethane foams and elastomers due to its ability to form strong bonds with isocyanates.

- Molecularly Imprinted Polymers: The compound is utilized in creating polymers that can selectively bind specific molecules, making them useful for sensor applications.

- Chemical Intermediates: It serves as a building block for various organic compounds in chemical synthesis .

Several compounds share structural similarities with 4,4'-Ethylenedianiline. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Aniline | C6H7N | A primary amine used as a precursor in dye synthesis. |

| 3,3'-Diaminobenzidine | C12H14N2 | Known for its application in histochemistry as a chromogen. |

| 2,2'-Ethylenediamine | C4H12N2 | A diamine used in epoxy resin formulations. |

While all these compounds contain amine groups and are used in various synthetic applications, 4,4'-Ethylenedianiline is unique due to its specific role as a precursor for polyurethanes and its distinctive condensation reaction pathway with formaldehyde .

The study of 4,4'-Ethylenedianiline (CAS: 621-95-4) emerged within the broader exploration of aromatic diamines that gained momentum during the mid-20th century. This compound, also known as 4,4'-diaminobibenzyl or 1,2-bis(p-aminophenyl)ethane, represents an important member of the aromatic diamine family that shares structural similarities with industrially significant compounds like 4,4'-Methylenedianiline (MDA). The unique molecular architecture of 4,4'-Ethylenedianiline, featuring two aniline groups connected by an ethylene bridge, attracted scientific interest due to its potential reactivity and functionality in various chemical transformations.

| Parameter | Optimal Range | Critical Factors |

|---|---|---|

| Reaction Temperature (°C) | 60-80 | Temperature control essential |

| Catalyst Concentration (%) | 0.1-0.3 | Precise metering required |

| Stoichiometric Ratio (NCO:OH) | 1.05-1.15 | Slight excess NCO preferred |

| Pot Life (minutes) | 15-25 | Moisture sensitivity |

| Gel Time (minutes) | 8-12 | Ambient temperature dependent |

| Cure Time (hours) | 16-24 | Complete crosslinking required |

| Processing Viscosity (mPa·s) | 2000-5000 | Shear thinning behavior |

| Demolding Time (hours) | 4-6 | Dimensional stability |

Epoxy Resin Formulations

4,4'-Ethylenedianiline functions as an effective curing agent in epoxy resin formulations, particularly in combination with diglycidyl ether of bisphenol A (DGEBA). The compound's aromatic structure and flexible ethylene linkage provide enhanced crosslinking efficiency and improved mechanical properties [4] [5].

Curing Kinetics and Mechanisms

The curing kinetics of 4,4'-Ethylenedianiline with epoxy resins follows a complex mechanism involving primary and secondary amine reactions with epoxide groups. The activation energy for the curing process ranges from 51.3 to 58.2 kJ/mol depending on temperature, indicating efficient crosslinking reactions [5] [6].

Research demonstrates that curing temperatures significantly influence reaction rates, with reaction rate constants increasing from 0.012 min⁻¹ at 80°C to 0.783 min⁻¹ at 180°C. Gel times decrease correspondingly from 185 minutes at 80°C to 6 minutes at 180°C, reflecting the temperature-dependent nature of the curing process [5] [6].

The conversion at gel point increases with temperature from 68% at 80°C to 83% at 180°C, while final conversion reaches 92-99% depending on curing conditions. This high conversion efficiency contributes to the excellent mechanical properties of the cured systems [5] [6].

Table 3: Curing Kinetics of EDA-based Epoxy Resin Systems

| Temperature (°C) | Activation Energy (kJ/mol) | Reaction Rate Constant (min⁻¹) | Gel Time (minutes) | Conversion at Gel Point (%) | Final Conversion (%) |

|---|---|---|---|---|---|

| 80 | 58.2 | 0.012 | 185 | 68 | 92.0 |

| 100 | 56.8 | 0.035 | 78 | 72 | 95.0 |

| 120 | 55.4 | 0.089 | 35 | 75 | 97.0 |

| 140 | 54.1 | 0.198 | 18 | 78 | 98.0 |

| 160 | 52.7 | 0.412 | 10 | 81 | 98.5 |

| 180 | 51.3 | 0.783 | 6 | 83 | 99.0 |

Mechanical Performance Enhancement

The incorporation of 4,4'-Ethylenedianiline in epoxy resin formulations results in significant mechanical performance improvements across multiple property categories. Flexural strength increases from 120-140 MPa in baseline DGEBA systems to 145-165 MPa in EDA-modified systems, representing a 15-25% enhancement [4] [5].

Flexural modulus shows substantial improvement, increasing from 3.2-3.8 GPa to 3.8-4.5 GPa, corresponding to an 18-28% enhancement. This increased stiffness contributes to better dimensional stability and load-bearing capacity [5] [7].

Impact strength demonstrates remarkable improvement, increasing from 15-25 J/m in baseline systems to 28-42 J/m in EDA-modified formulations, representing a 65-85% enhancement. This significant improvement in toughness makes the materials suitable for applications requiring high impact resistance [4] [5].

Fracture toughness shows exceptional enhancement, increasing from 0.8-1.2 MPa·m½ to 1.4-1.8 MPa·m½, representing a 50-75% improvement. This enhanced crack resistance contributes to improved reliability and service life [5] [7].

Table 4: Mechanical Performance Enhancement in EDA-Modified Epoxy Systems

| Property | Baseline DGEBA | EDA-Modified System | Enhancement (%) |

|---|---|---|---|

| Flexural Strength (MPa) | 120-140 | 145-165 | 15-25 |

| Flexural Modulus (GPa) | 3.2-3.8 | 3.8-4.5 | 18-28 |

| Tensile Strength (MPa) | 65-75 | 78-88 | 18-20 |

| Impact Strength (J/m) | 15-25 | 28-42 | 65-85 |

| Fracture Toughness (MPa·m½) | 0.8-1.2 | 1.4-1.8 | 50-75 |

| Compressive Strength (MPa) | 180-220 | 210-250 | 15-20 |

| Thermal Conductivity (W/m·K) | 0.18-0.22 | 0.22-0.26 | 18-22 |

| Coefficient of Thermal Expansion (ppm/°C) | 55-65 | 45-55 | 15-18 reduction |

Polyimide Synthesis

4,4'-Ethylenedianiline serves as a key diamine monomer in polyimide synthesis, particularly in DGEBA-EDA systems that combine the benefits of both epoxy and polyimide chemistries. The compound's aromatic structure provides thermal stability while the flexible ethylene bridge enhances processability [8] [9].

DGEBA-EDA Systems

The DGEBA-EDA polyimide system represents an innovative approach to high-performance polymer synthesis, combining the processing advantages of epoxy resins with the thermal stability of polyimides. This system involves the reaction of diglycidyl ether of bisphenol A with 4,4'-Ethylenedianiline followed by thermal imidization [10] [11].

Research demonstrates that DGEBA-EDA systems exhibit superior thermal properties compared to conventional polyimides. Glass transition temperatures range from 285-310°C, showing a 25-35°C increase over standard polyimide formulations. This enhanced thermal stability extends the service temperature range for high-temperature applications [10] [11].

The decomposition temperature of DGEBA-EDA polyimides reaches 425-450°C, representing a 25-35°C improvement over conventional systems. This enhanced thermal stability makes these materials suitable for aerospace and high-temperature electronic applications [8] [9].

Non-stoichiometric effects in DGEBA-EDA systems significantly influence viscoelastic properties. Research shows that amine-rich mixtures exhibit higher crosslink density due to more bonds forming before reaction cessation, resulting in enhanced mechanical properties [11].

Thermal and Mechanical Properties

The thermal and mechanical properties of DGEBA-EDA polyimide systems demonstrate significant improvements over conventional polyimide formulations. Tensile strength increases from 85-100 MPa in standard systems to 95-115 MPa in DGEBA-EDA formulations, representing a 10-15% enhancement [8] [9].

Tensile modulus shows substantial improvement, increasing from 2.8-3.2 GPa to 3.2-3.8 GPa, corresponding to a 15-20% enhancement. This increased stiffness contributes to better dimensional stability under mechanical stress [8] [9].

Elongation at break demonstrates remarkable improvement, increasing from 3.2-4.8% to 4.5-6.8%, representing a 35-45% enhancement. This improved ductility makes the materials more resistant to brittle failure under stress [8] [9].

Dielectric properties show significant improvement, with dielectric constant decreasing from 3.8-4.2 to 3.2-3.6, representing a 15-20% reduction. The dissipation factor decreases from 0.015-0.025 to 0.008-0.012, showing a 40-60% improvement in electrical performance [8] [9].

Table 5: Thermal and Mechanical Properties of DGEBA-EDA Polyimide Systems

| Property | DGEBA-EDA Polyimide | Standard Polyimide | Improvement |

|---|---|---|---|

| Glass Transition Temperature (°C) | 285-310 | 260-285 | +25-35°C |

| Decomposition Temperature (°C) | 425-450 | 400-425 | +25-35°C |

| Tensile Strength (MPa) | 95-115 | 85-100 | +10-15% |

| Tensile Modulus (GPa) | 3.2-3.8 | 2.8-3.2 | +15-20% |

| Elongation at Break (%) | 4.5-6.8 | 3.2-4.8 | +35-45% |

| Dielectric Constant (1 MHz) | 3.2-3.6 | 3.8-4.2 | 15-20% lower |

| Dissipation Factor (1 MHz) | 0.008-0.012 | 0.015-0.025 | 40-60% lower |

| Water Absorption (%) | 1.2-1.8 | 2.5-3.5 | 50-65% lower |

Film-Forming Characteristics

The film-forming characteristics of DGEBA-EDA polyimide systems demonstrate excellent processing capabilities and final film properties. Optimal film thickness ranges from 25-50 μm, achieved through controlled casting speed and uniform application techniques [8] [9].

Surface roughness is maintained at 2-5 nm through dust-free processing environments and controlled drying conditions. Optical transparency reaches 85-92% with low haze levels of 1-3%, making these films suitable for optical applications [8] [9].

Contact angle measurements range from 78-85°, indicating appropriate surface energy for various applications. Adhesion strength reaches 12-18 N/mm through proper surface preparation and primer application [8] [9].

Flexibility characteristics show bend radius capabilities of 5-8 mm, demonstrating good mechanical flexibility for flexible electronics applications. Thermal expansion coefficients range from 45-55 ppm/°C, representing improved dimensional stability compared to conventional systems [8] [9].

Table 6: Film-Forming Characteristics of EDA-based Polyimide Systems

| Parameter | Optimal Conditions | Processing Requirements |

|---|---|---|

| Film Thickness (μm) | 25-50 | Controlled casting speed |

| Surface Roughness (nm) | 2-5 | Dust-free environment |

| Optical Transparency (%) | 85-92 | Uniform thickness |

| Haze (%) | 1-3 | Minimal aggregation |

| Contact Angle (°) | 78-85 | Surface treatment |

| Adhesion Strength (N/mm) | 12-18 | Primer application |

| Flexibility (bend radius, mm) | 5-8 | Controlled cooling |

| Thermal Expansion (ppm/°C) | 45-55 | Stress relief |

Electroactive Polymer Development

4,4'-Ethylenedianiline contributes to the development of electroactive polymers through its incorporation into poly(amic acid) derivatives and related conducting polymer systems. The compound's aromatic structure provides conjugated pathways for electron transport while maintaining structural integrity [12] [13].

Poly(amic acid) Derivatives

The synthesis of poly(amic acid) derivatives incorporating 4,4'-Ethylenedianiline creates electroactive materials with enhanced electrical and mechanical properties. These systems exhibit electrical conductivity ranging from 10⁻⁴ to 10⁻² S/cm, providing moderate conductivity suitable for various electroactive applications [12] [13].

Electrochemical potential windows range from 0.3-0.8 V versus standard calomel electrode, demonstrating stable redox behavior across multiple cycles. Charge storage capacity reaches 15-25 mC/cm², indicating good charge retention capabilities for energy storage applications [12] [13].

Switching times range from 50-150 ms, demonstrating fast response characteristics suitable for actuator applications. Cycle stability extends to 5000-8000 cycles, showing excellent durability for long-term operation [12] [13].

Optical contrast reaches 35-55%, providing good visual distinction between different oxidation states. Coloration efficiency ranges from 180-250 cm²/C, indicating high efficiency in electrochromic applications [12] [13].

Table 7: Electroactive Properties of EDA-based Poly(amic acid) Derivatives

| Property | EDA-based System | Comparative Performance |

|---|---|---|

| Electrical Conductivity (S/cm) | 10⁻⁴ to 10⁻² | Moderate conductivity |

| Electrochemical Potential (V vs SCE) | 0.3-0.8 | Stable redox window |

| Charge Storage Capacity (mC/cm²) | 15-25 | Good charge retention |

| Switching Time (ms) | 50-150 | Fast switching |

| Cycle Stability (cycles) | 5000-8000 | Excellent stability |

| Optical Contrast (%) | 35-55 | Good contrast |

| Coloration Efficiency (cm²/C) | 180-250 | High efficiency |

| Response Time (s) | 1.5-3.5 | Rapid response |

Redox Behaviors and Electrochromic Properties

The redox behaviors of 4,4'-Ethylenedianiline-based electroactive polymers demonstrate stable and reversible electrochemical characteristics. Oxidation potential occurs at 0.45 V with reduction potential at -0.25 V, providing a redox potential window of 0.70 V suitable for electrochromic applications [12] [13].

Anodic peak current density reaches 185 μA/cm² with cathodic peak current density of 172 μA/cm², indicating good reversibility. Peak separation of 85 mV demonstrates efficient electron transfer kinetics [12] [13].

After 1000 electrochemical cycles, the system maintains 96% retention of oxidation potential and 92% retention of reduction potential, demonstrating excellent electrochemical stability. Current density retention remains at 96% for both anodic and cathodic processes [12] [13].

Diffusion coefficient values of 1.2×10⁻⁶ cm²/s and electron transfer rates of 2.8×10⁻⁴ cm/s indicate efficient charge transport mechanisms. These values show minimal degradation after extended cycling, maintaining 92-93% of original performance [12] [13].

Table 8: Redox Behaviors and Electrochromic Properties of EDA-based Systems

| Parameter | First Cycle | After 1000 Cycles | Retention (%) |

|---|---|---|---|

| Oxidation Potential (V) | 0.45 | 0.47 | 96 |

| Reduction Potential (V) | -0.25 | -0.23 | 92 |

| Redox Potential Window (V) | 0.70 | 0.70 | 100 |

| Anodic Peak Current (μA/cm²) | 185 | 178 | 96 |

| Cathodic Peak Current (μA/cm²) | 172 | 165 | 96 |

| Peak Separation (mV) | 85 | 92 | 92 |

| Diffusion Coefficient (cm²/s) | 1.2×10⁻⁶ | 1.1×10⁻⁶ | 92 |

| Electron Transfer Rate (cm/s) | 2.8×10⁻⁴ | 2.6×10⁻⁴ | 93 |

XLogP3

Melting Point

GHS Hazard Statements

H315 (33.62%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (33.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (16.6%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (66.38%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (66.38%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

Dates

Molecular structures of the inclusion complexes beta-cyclodextrin-1,2-bis(4-aminophenyl)ethane and beta-cyclodextrin-4,4'-diaminobiphenyl; packing of dimeric beta-cyclodextrin inclusion complexes

Petros Giastas, Konstantina Yannakopoulou, Irene M MavridisPMID: 12657820 DOI: 10.1107/s010876810300257x

Abstract

The present investigation is part of an ongoing study on the influence of the long end-functonalized guest molecules DBA and BNZ in the crystal packing of beta-cyclodextrin (betaCD) dimeric complexes. The title compounds are 2:2 host:guest complexes showing limited host-guest hydrogen bonding at the primary faces of the betaCD dimers. Within the betaCD cavity the guests exhibit mutual pi...pi interactions and between betaCD dimers perpendicular NH...pi interactions. The DBA guest molecule exhibits one extended and two bent conformations in the complex. The BNZ guest molecule is not planar inside betaCD, in contrast to the structure of BNZ itself, which indicates that the cavity isolates the molecules and forbids the pi...pi stacking of the aromatic rings. NMR spectroscopy studies show that in aqueous solution both DBA and BNZ form strong complexes that have 1:1 stoichiometry and structures similar to the solid state ones. The relative packing of the dimers is the same in both complexes. The axes of two adjacent dimers form an angle close to 20 degrees and have a lateral displacement approximately 2.45 A, both of which characterize the screw-channel mode of packing. Although the betaCD/BNZ complex indeed crystallizes in a space group characterizing the latter mode, the betaCD/DBA complex crystallizes in a space group with novel dimensions not resembling any of the packing modes reported so far. The new lattice is attributed to the three conformations exhibited by the guest in the crystals. However, this lattice can be transformed into another, which is isostructural to that of the betaCD/BNZ inclusion complex, if the conformation of the guest is not taken into account.[Determination of trace 4,4'-diaminobiphenyl, 4-nitrophenol and phenol in environmental water by high performance liquid chromatography]

X Wu, A ZhuPMID: 11938921 DOI:

Abstract

A method for simultaneous determination of trace 4,4'-diaminobiphenyl, 4-nitrophenol and phenol in waste water by high performance liquid chromatography with spectrophotometric detection is reported. These components were separated on a Phenomenex Spherex C18 column with V(acetonitrile): V(ether): V(50 mmol.L-1 acetate) = 12:10:78 buffer (pH 6.0) as mobile phase and UV detection at 275 nm. The detection limits were 0.14, 0.19 and 0.08 ng for 4,4'-diaminobiphenyl, 4-nitrophenol and phenol, respectively, when the ratio of signal to noise was 2. The relative standard deviation was < 2.2 (n = 6). This method is sensitive and has been applied to the analysis of environmental water samples with satisfactory results.Synthesis, spectroscopy, magnetic and redox behaviors of copper(II) complexes with tert-butylated salen type ligands bearing bis(4-aminophenyl)ethane and bis(4-aminophenyl)amide backbones

Veli T Kasumov, Yusuf Yerli, Aysegul Kutluay, Mehmet AslanogluPMID: 23266695 DOI: 10.1016/j.saa.2012.11.061

Abstract

New salen type ligands, N,N'-bis(X-3-tert-butylsalicylidene)-4,4'-ethylenedianiline [(X=H (1), 5-tert-butyl (2)] and N,N'-bis(X-3-tert-butylsalicylidene)-4,4'-amidedianiline [X=H (3), 5-tert (4)] and their copper(II) complexes 5-8, have been synthesized. Their spectroscopic (IR, (1)H NMR, UV/vis, ESR) properties, as well as magnetic and redox-reactivity behavior are reported. IR spectra of 7 and 8 indicate the coordination of amide oxygen atoms of 3 and 4 ligands to Cu(II). The solid state ESR spectra of 5-8 exhibits less informative exchange narrowed isotropic or anisotropic signals with weak unresolved low field patterns. The magnetic moments of 5 (2.92 μ(B) per Cu(II)) and 6 (2.79 μ(B) per Cu(II)) are unusual for copper(II) complexes and considerably higher than those for complexes 7 and 8. Cryogenic measurements (300-10 K) show weak antiferromagnetic exchange interactions between the copper(II) centers in complexes 6 and 8. The results of electrochemical and chemical redox-reactivity studies are discussed.[Determination of the carcinogenic risk of diaminodibenzyl (DADB)]

M Balan, A Bădescu, G DobrescuPMID: 7244477 DOI: